3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
3-(Isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a 4-methoxybenzo[d]thiazol-2-yl moiety and a pyridin-2-ylmethyl group, with an isopropylsulfonyl substituent on the benzamide core. The 4-methoxy group on the benzo[d]thiazole ring and the pyridin-2-ylmethyl substituent may enhance electronic and steric interactions critical for target binding, while the isopropylsulfonyl group could influence solubility and metabolic stability.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-16(2)33(29,30)19-10-6-8-17(14-19)23(28)27(15-18-9-4-5-13-25-18)24-26-22-20(31-3)11-7-12-21(22)32-24/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGDIOWXHFCERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a member of the benzothiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.5 g/mol . The compound features a thiazole ring, an isopropylsulfonyl group, and a methoxy-substituted phenyl group, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₃S |
| Molecular Weight | 374.5 g/mol |
| Structural Features | Thiazole ring, methoxy group, isopropylsulfonyl group |
Anticancer Activity
Research indicates that derivatives of benzothiazoles, including the target compound, exhibit significant antitumor activity . A study highlighted that compounds with similar structures demonstrated high potential in inhibiting cell proliferation in various cancer cell lines. For instance:
- A549 Cell Line : IC50 values reported as low as 2.12 μM , indicating potent activity.
- HCC827 Cell Line : IC50 values around 5.13 μM , showing effectiveness against lung cancer cells.
These findings suggest that the compound may disrupt critical pathways involved in tumor growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Testing against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed promising results:
- Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.
- The compound showed significant antibacterial activity, comparable to established antibiotics.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways, involving the release of cytochrome c and activation of caspases.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death.
Case Studies
Several studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- A study published in Nature indicated that similar compounds effectively reduced tumor sizes in xenograft models when administered at low doses.
- Another research highlighted the use of benzothiazole derivatives in combination therapies for enhanced efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxybenzo[d]thiazole moiety introduces electron-donating effects compared to unsubstituted thiazoles (e.g., 3p ), which may influence binding affinity or metabolic stability.
- Pyridine-containing substituents (e.g., pyridin-2-ylmethyl vs. pyridin-3-yl in 4g ) alter spatial orientation and hydrogen-bonding capacity.
Key Observations :
- Thiazole ring substitutions (e.g., tert-butyl, methoxy) significantly enhance ZAC antagonism . The target’s 4-methoxybenzo[d]thiazole may mimic these effects.
- The pyridin-2-ylmethyl group could facilitate interactions with hydrophobic pockets in the ZAC transmembrane domain, similar to other N-(thiazol-2-yl)-benzamides .
- Unlike analogs with fused rings (e.g., 2e, 3j ), the target’s non-fused structure may preserve conformational flexibility for optimal binding.
Q & A
Basic Research Questions
Q. What synthetic strategies and reaction conditions optimize the yield and purity of 3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide?
- Methodology :
- Multi-step synthesis : Begin with coupling the 4-methoxybenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine moieties via reductive amination, followed by sulfonylation using isopropylsulfonyl chloride.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps, while ethanol or methanol is suitable for recrystallization .
- Catalysts : Copper(I) iodide (CuI) or palladium catalysts improve cross-coupling efficiency, as seen in analogous benzothiazole syntheses .
- Temperature control : Reflux conditions (90–120°C) are critical for cyclization and sulfonylation steps .
- Validation : Monitor reaction progress via TLC and characterize intermediates using NMR and mass spectrometry.
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- Key techniques :
- NMR spectroscopy : 1H/13C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing benzothiazole and pyridine protons) .
- IR spectroscopy : Validate sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N, S content .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the isopropylsulfonyl group in biological activity?
- Experimental design :
- Analog synthesis : Replace the isopropylsulfonyl group with methylsulfonyl, trifluoromethylsulfonyl, or hydrogen to compare bioactivity .
- Bioassays : Test analogs against target enzymes (e.g., bacterial acps-pptase) using kinetic assays to measure IC50 values .
- Pharmacokinetic profiling : Assess lipophilicity (logP) via shake-flask methods and metabolic stability in liver microsomes .
- Data interpretation : Correlate sulfonyl group electronegativity and steric effects with enzyme inhibition potency and metabolic half-life.
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Troubleshooting strategies :
- Assay standardization : Use consistent enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH 7.4, 25°C) .
- Control experiments : Include positive controls (e.g., known pptase inhibitors) and validate results via orthogonal methods like SPR or ITC .
- Statistical analysis : Apply ANOVA to evaluate inter-laboratory variability and confirm reproducibility .
Q. What computational approaches predict the compound’s binding mode with bacterial acps-pptase?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions, focusing on the sulfonyl group’s hydrogen bonding with catalytic residues .
- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent to assess conformational flexibility .
- Free energy calculations : Apply MM/GBSA to rank binding affinities of analogs .
Q. How should stability studies be designed to assess degradation under physiological conditions?
- Protocol :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- LC-MS analysis : Identify degradation products (e.g., desulfonated derivatives) and quantify stability using accelerated shelf-life testing (40°C/75% RH) .
Q. What in vivo models are suitable for evaluating therapeutic potential in bacterial infections?
- Model selection :
- Murine systemic infection : Administer the compound intravenously (10 mg/kg) in Staphylococcus aureus-infected mice and monitor bacterial load in organs .
- PK/PD integration : Measure plasma concentrations via LC-MS/MS and correlate with efficacy using the ƒAUC/MIC ratio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
